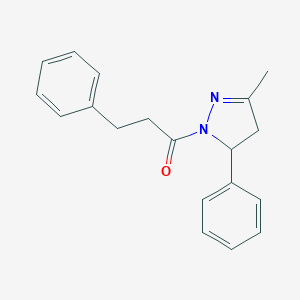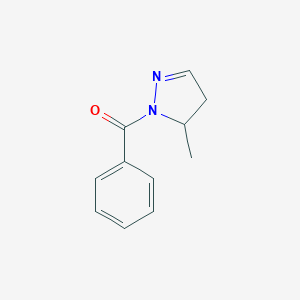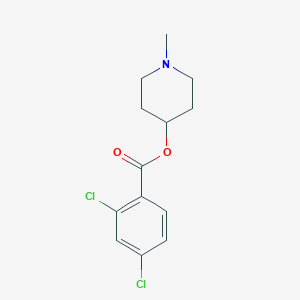![molecular formula C15H15BrN4O3S B257844 N-(4-bromophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257844.png)
N-(4-bromophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is a chemical compound that has been extensively studied due to its unique properties. It is a pyrazolotriazine derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is still not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of various diseases and to develop new therapeutic agents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide. One direction is to further study its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to develop more potent and selective derivatives of the compound for use as therapeutic agents. Additionally, it may be useful to study the compound's effects in combination with other drugs or in different disease models to identify potential synergies or limitations.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide involves the reaction of 4-bromobenzaldehyde with 4,4-dimethyl-3-thioxo-1,2,3,4-tetrahydro-2-pyrazinecarboxylic acid hydrazide. The resulting product is then treated with sulfuric acid to yield the final compound.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been shown to be effective against bacterial and fungal infections.
Propiedades
Nombre del producto |
N-(4-bromophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
|---|---|
Fórmula molecular |
C15H15BrN4O3S |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C15H15BrN4O3S/c1-15(2)13(23)18-14(24)19-11(21)7-10(20(15)19)12(22)17-9-5-3-8(16)4-6-9/h3-6,10H,7H2,1-2H3,(H,17,22)(H,18,23,24) |
Clave InChI |
AJAQKFRRAFXSAB-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=C(C=C3)Br)C |
SMILES canónico |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=C(C=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)


![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)



![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)

![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)
![N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257837.png)